molecular formula C13H17IN2 B6000209 2-ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide

2-ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide

Numéro de catalogue: B6000209
Poids moléculaire: 328.19 g/mol
Clé InChI: QLBHRFZAHMGRHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide is a quinolinimine-based chemical compound with the molecular formula C13H17IN2 . It is offered for research and development purposes. Quinolinimine derivatives are a significant area of investigation in medicinal chemistry. Recent studies have explored structurally related quinolinimine compounds for their potential as trypanocidal agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT) . In this research context, certain optimized quinolinimine analogs have demonstrated potent in vitro activity against the parasite and shown promise in reducing parasitemia in animal models, positioning them as advanced leads for anti-parasitic drug development . The hydroiodide salt form of a compound is often developed to improve its physicochemical properties, such as aqueous solubility, which is a critical parameter in drug discovery . This product is intended for research use by qualified professionals in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

2-ethyl-1,3-dimethylquinolin-4-imine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.HI/c1-4-11-9(2)13(14)10-7-5-6-8-12(10)15(11)3;/h5-8,14H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHRFZAHMGRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=N)C2=CC=CC=C2N1C)C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

MMV006278 a été principalement étudié pour son activité antipaludique. Il a montré une grande puissance contre les souches de laboratoire de Plasmodium falciparum, ce qui en fait un candidat prometteur pour un développement plus poussé en tant que médicament antipaludique. Au-delà de son utilisation dans la recherche sur le paludisme, des composés comme MMV006278 peuvent également servir d'outils précieux pour étudier la biologie du parasite du paludisme et les mécanismes de résistance aux médicaments.

Mécanisme d'action

Le mécanisme d'action exact de MMV006278 n'est pas entièrement compris. On pense qu'il cible des voies spécifiques dans le parasite du paludisme, impliquant potentiellement l'inhibition d'enzymes clés ou la perturbation de processus biologiques essentiels. Par exemple, certains composés antipaludiques ont été montrés pour inhiber la thioredoxine réductase, une enzyme essentielle pour maintenir l'équilibre redox dans le parasite.

Applications De Recherche Scientifique

MMV006278 has been primarily studied for its antimalarial activity. It has shown high potency against laboratory strains of Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug . Beyond its use in malaria research, compounds like MMV006278 can also serve as valuable tools in studying the biology of the malaria parasite and the mechanisms of drug resistance.

Mécanisme D'action

The exact mechanism of action of MMV006278 is not fully understood. it is believed to target specific pathways in the malaria parasite, potentially involving inhibition of key enzymes or disruption of critical biological processes. For example, some antimalarial compounds have been shown to inhibit thioredoxin reductase, an enzyme essential for maintaining the redox balance in the parasite .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Quinoline Family

4-Hydroxyquinolin-2-(1H)-ones ()

Compounds such as 4-hydroxy-3-phenylquinolin-2(1H)-one (4A) and 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) share the quinoline core but differ in substituents. Key distinctions include:

  • Substituent Effects: The target compound lacks hydroxyl (-OH) and methoxy (-OCH₃) groups, which are present in 4A–4D.
  • Synthesis: 4-Hydroxyquinolinones are synthesized via thermal condensation of anilines and malonic acid esters, whereas the target compound’s synthesis may involve alkylation and quaternization steps to introduce ethyl/methyl groups and the hydroiodide counterion .
Brominated and Chlorinated Derivatives ()

Compounds like 3-bromo-3-phenylquinoline-2,4(1H,3H)-dione (6A) highlight the impact of halogenation. Bromine or chlorine atoms at position 3 increase molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution). In contrast, the target compound’s ethyl/methyl substituents likely reduce electrophilicity, favoring stability under physiological conditions .

Heterocyclic Derivatives with Similar Substituents

2-Ethyl-1,3-dimethylbenzene ()

This benzene derivative (CAS 693-54-9) shares ethyl and methyl substituents but lacks the quinoline nitrogen heterocycle. The absence of the heteroatom reduces polarity and alters electronic properties, making it less suitable for applications requiring hydrogen bonding or charge interactions .

2-Ethyl-1,3-oxazole-4-carboxylic Acid ()

The oxazole core differs from quinoline, but the ethyl and methyl groups at positions 1 and 3 mirror the target compound’s substitution pattern. However, the carboxylic acid group in this oxazole derivative introduces high acidity (pKa ~3–4), whereas the hydroiodide salt in the target compound may enhance water solubility without significant acidity .

Hydroiodide Salts and Counterion Effects

Formamidine Hydroiodide ()

Formamidine hydroiodide (CAS 879643-71-7) shares the hydroiodide counterion but has a simpler structure (CH₄N₂·HI). Key comparisons include:

  • Solubility : Hydroiodide salts generally exhibit higher solubility in polar solvents compared to hydrochloride or hydrobromide analogs.
  • Storage : Both compounds require stringent storage (2–8°C under inert gas) to prevent degradation, as iodide ions are prone to oxidation .

Méthodes De Préparation

Les voies de synthèse spécifiques et les conditions de réaction pour MMV006278 ne sont pas facilement disponibles dans le domaine public. Les méthodes générales de synthèse de composés antipaludiques similaires impliquent souvent des techniques de synthèse organique à plusieurs étapes, notamment l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Activité Biologique

2-Ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide (CID 45488433) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications against parasitic diseases such as Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

The compound is characterized by the following chemical structure and properties:

  • Chemical Formula : C13H17IN2
  • Molecular Weight : 304.19 g/mol
  • Solubility : Aqueous solubility is a critical factor for its bioavailability and efficacy in biological systems.

Antiparasitic Activity

Research indicates that quinolinimine derivatives exhibit significant antiparasitic properties. For instance, a related compound, 22a, demonstrated an effective concentration (EC50) of 0.013 μM against T. brucei, alongside an aqueous solubility of 880 μM, suggesting that structural modifications can enhance both potency and solubility .

Table 1: Antiparasitic Activity of Quinolinimine Derivatives

CompoundEC50 (μM)Aqueous Solubility (μM)Remarks
22a0.013880High potency against T. brucei
NEU-19530.4344Moderate potency; poor solubility
10e0.19990Improved solubility and potency

The mechanism through which quinolinimine compounds exert their antiparasitic effects often involves the inhibition of mitochondrial electron transport chains in parasites, leading to energy depletion and cell death. The structural features of these compounds facilitate their interaction with mitochondrial targets, enhancing their efficacy .

Study on Efficacy in Mouse Models

A study conducted on mouse models infected with T. brucei showed that treatment with derivatives of quinolinimine led to significant reductions in parasitemia levels. For example, a mouse treated with compound 5v exhibited a 58-fold reduction in trypanosome tissue load after four days of treatment .

Table 2: Efficacy Results in Mouse Models

CompoundDosage (mg/kg)Days of TreatmentReduction in Parasitemia (Fold)
5v30458
5w607No significant difference

Pharmacokinetics

Pharmacokinetic studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of quinolinimine compounds. The pharmacokinetic profile influences the dosing regimen and therapeutic potential.

Key Pharmacokinetic Parameters

  • Half-Life : Investigations into the half-life of these compounds indicate that modifications to the side chains can significantly alter metabolic stability.
  • Bioavailability : The choice of salt form (e.g., hydroiodide) can affect bioavailability and solubility, which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide, and how can purity be optimized?

  • Methodology : Synthesis typically involves quaternization of the quinoline base with methyl iodide or ethyl iodide in a polar solvent (e.g., acetonitrile or DMF). For hydroiodide salts, hydroiodic acid (HI) is often used as the iodide source. Purification via column chromatography (30–80% ethyl acetate in hexanes) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Residual solvents should be removed under reduced pressure, and hygroscopic intermediates must be handled under inert gas (e.g., argon) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Safety Measures :

  • Personal Protection : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Respiratory Protection : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organics and coordinate with certified waste management services .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • 1H NMR : Look for characteristic shifts: quinoline protons (δ 7.5–8.5 ppm), methyl groups (δ 2.8–3.1 ppm), and ethyl substituents (δ 1.2–1.5 ppm for CH3, δ 2.4–2.6 ppm for CH2) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M-I]+ peaks.
  • Elemental Analysis : Verify stoichiometry of C, H, N, and I (deviation <0.3%) .

Advanced Research Questions

Q. How does pressure or solvent polarity affect the crystallographic properties of hydroiodide salts in this structural class?

  • Methodology : Perform single-crystal X-ray diffraction under varied pressures (e.g., 0.1–500 MPa) to study hydration or polymorphism. For example, hydroiodides like dabcoHI exhibit pressure-induced hydration, forming hydrates with distinct unit cell parameters (e.g., a = 14.896 Å, b = 21.236 Å) .
  • Data Interpretation : Compare packing motifs (e.g., π-π stacking of quinoline rings) and hydrogen-bonding networks using software like Mercury or Olex2 .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?

  • Case Study : If 1H NMR shows unexpected splitting, consider:

  • Dynamic Effects : Rotameric equilibria of ethyl or methyl groups can cause signal broadening. Use variable-temperature NMR (e.g., 25–60°C) to stabilize conformers .
  • Impurity Analysis : Run HSQC or COSY to distinguish coupling patterns from byproducts .

Q. How can computational modeling predict the reactivity of this compound in catalytic or photophysical applications?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO) for redox potential or charge-transfer behavior.
  • MD Simulations : Model interactions with solvents (e.g., water vs. DMSO) to predict solubility or aggregation tendencies .

Q. What experimental designs are optimal for studying its stability under thermal or photolytic stress?

  • Protocol :

  • Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under N2 to identify decomposition thresholds.
  • UV-Vis Stability : Expose solutions to UV light (254 nm) and monitor absorbance changes over 24 hours. Use LC-MS to identify degradation products .

Methodological Notes

  • Synthesis & Safety : Prioritize protocols from peer-reviewed journals (e.g., Z. Naturforsch., Crystal Growth & Design) .
  • Advanced Techniques : Cross-validate computational predictions with experimental data (e.g., XRD for crystal structures, cyclic voltammetry for redox behavior) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.